2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-24(16-11-13-17(14-12-16)27-6-2)22(26)21(25)20-15(3)23(4)19-10-8-7-9-18(19)20/h7-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQAFCCLKXDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide , known for its diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other therapeutic potentials, supported by various studies and data.
- Chemical Formula : C29H29N3O4S
- Molecular Weight : 515.62 g/mol
- CAS Number : 370850-38-7
The compound operates through multiple mechanisms, primarily involving the modulation of inflammatory pathways and interaction with specific biological targets. It has been shown to inhibit various pro-inflammatory cytokines and enzymes linked to inflammatory diseases.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the release of inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of conditions like asthma and rheumatoid arthritis.
Table 1: Inhibition of Cytokines by the Compound
2. Anticancer Activity
The compound has demonstrated promising anticancer effects in various in vitro and in vivo studies. It selectively inhibits the growth of cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study: Tumor Growth Inhibition
In a study involving MDA-MB-231 breast cancer xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to controls (p < 0.05). The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Table 2: Anticancer Efficacy Data
3. Other Therapeutic Effects
Additional studies have highlighted the potential neuroprotective effects of this compound. It has shown efficacy in models of neuroinflammation, suggesting possible applications in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile indicates good oral bioavailability and favorable distribution characteristics. It is metabolized primarily through hepatic pathways, with a half-life suitable for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C20H20N2O3
- IUPAC Name : 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide
- SMILES : CCOc(cc1)ccc1NC(C(c1c(C)n(C)c2c1cccc2)=O)=O
- InChI Key : MDL Number (MFCD): MFCD05898442
Structural Characteristics
The compound features an indole moiety, which is known for its role in various biological activities, and an ethoxyphenyl group that may enhance its pharmacological properties. The presence of the 2-oxoacetamide functional group suggests potential reactivity that could be exploited in medicinal chemistry.
Anti-Cancer Activity
Research has indicated that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide exhibit promising anti-cancer properties. The indole structure is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Specific studies have demonstrated that derivatives of indole can target multiple signaling pathways involved in cancer progression, making this compound a candidate for further development in oncology .
Anti-Inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Indole derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide could be beneficial in treating chronic inflammatory diseases .
Screening Libraries
This compound is included in various screening libraries, notably the Covalent Inhibitors Library , which contains over 7,986 compounds aimed at identifying new drug candidates through high-throughput screening methods. Its inclusion indicates its relevance in ongoing research to discover novel therapeutic agents with specific biological targets .
Structure-Activity Relationship Studies
Ongoing studies are focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. By modifying certain functional groups and assessing their impact on biological activity, researchers aim to optimize the efficacy and selectivity of these compounds against specific diseases .
Case Study 1: Indole Derivatives in Cancer Therapy
A study published in a peer-reviewed journal examined a series of indole derivatives, including compounds structurally related to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide. The results indicated significant cytotoxic effects against breast cancer cell lines, highlighting the importance of the indole scaffold in developing new anti-cancer therapies .
Case Study 2: Anti-inflammatory Effects of Indole Compounds
Another investigation assessed the anti-inflammatory effects of various indole derivatives on human macrophages. The study found that certain modifications to the indole structure enhanced the inhibition of TNF-alpha production, suggesting that similar modifications could be applied to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide to improve its therapeutic profile .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Position and Bioactivity : The para-substituted ethoxy group in the target compound may enhance metabolic stability compared to ortho-methoxy or chloro substituents due to reduced steric hindrance .
- Indole Modifications : The 1,2-dimethylindole in the target compound contrasts with D-24851’s 1-chlorobenzyl-indole, which is critical for microtubule inhibition .
Anticancer Potential
- F12016: No reported activity, highlighting the importance of N-substituents (benzamide vs. ethoxyphenyl-ethyl) .
Resistance Profile
D-24851 retains efficacy against multidrug-resistant (MDR) tumor cells, unlike paclitaxel or vincristine, due to its unique tubulin-binding site . The target compound’s dimethylindole and ethoxyphenyl groups may similarly bypass MDR mechanisms, though experimental validation is needed.
Physicochemical and Conformational Properties
- Crystal Packing and Hydrogen Bonding : Analogs like the dichlorophenyl-pyrazolyl acetamide () exhibit conformational flexibility, forming R22(10) hydrogen-bonded dimers. The target compound’s ethoxy group may influence similar intermolecular interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including acylation and condensation. For example, indole derivatives are often synthesized via coupling reactions between activated carbonyl intermediates (e.g., oxoacetamides) and substituted aromatic amines. Key steps include:
- Acylation : Reacting 1,2-dimethylindole with oxalyl chloride to form the oxoacetamide core.
- Condensation : Introducing the 4-ethoxyphenyl-N-ethyl group via nucleophilic substitution in polar aprotic solvents (e.g., DMF) under reflux .
- Optimization : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent choice (e.g., dichloromethane for intermediate steps, ethanol for final crystallization). Purification via column chromatography or recrystallization improves purity .
Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most effective?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole, ethoxyphenyl, and ethyl-oxoacetamide moieties. Key signals include:
- Indole protons : Downfield aromatic resonances (δ 7.2–8.0 ppm) and methyl group singlets (δ 2.5–3.0 ppm).
- Ethoxyphenyl group : A triplet for the ethoxy -CH2- (δ 1.3–1.5 ppm) and a quartet for the -OCH2- (δ 3.9–4.1 ppm).
Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Start with in vitro assays targeting common indole-derived pharmacological activities:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX) to explore anti-inflammatory potential. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Use a combination of computational and experimental approaches:
- Molecular docking : Model binding affinities with targets like COX-2 or EGFR using software (AutoDock Vina). Focus on the indole and ethoxyphenyl groups’ π-π stacking and hydrogen-bonding potential.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka, Kd) in real time.
- Mutagenesis studies : Identify critical amino acid residues in target proteins via site-directed mutagenesis .
Q. What strategies address low solubility or metabolic instability observed in structurally similar indole derivatives?
- Methodological Answer :
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or micronization via spray drying.
- Metabolic stabilization : Introduce electron-withdrawing groups (e.g., fluorine) on the ethoxyphenyl ring to reduce cytochrome P450-mediated oxidation.
- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be analyzed and resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays with stricter controls (e.g., uniform cell passage numbers, standardized serum conditions).
- Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography to identify unintended interactions.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity.
- QSAR modeling : Train models on datasets of indole derivatives to correlate substituents with PK outcomes.
- CYP450 inhibition assays : Test interactions with CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
